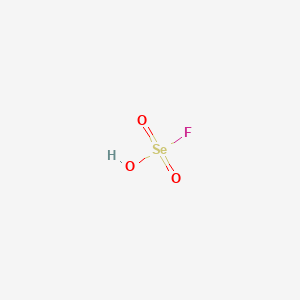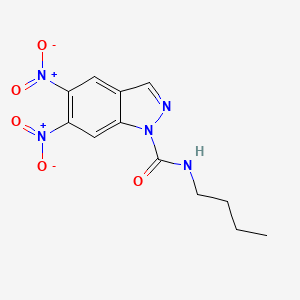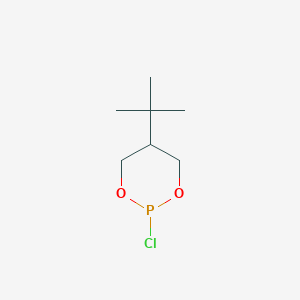
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is an organophosphorus compound with the molecular formula C7H14ClO2P It is a member of the dioxaphosphorinane family, characterized by a six-membered ring containing both oxygen and phosphorus atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane typically involves the reaction of tert-butyl alcohol with phosphorus trichloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphorinane ring. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include dichloromethane or toluene.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphorus atom can be oxidized to form phosphine oxides or phosphonates.
Reduction Reactions: Reduction of the compound can lead to the formation of phosphines.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium alkoxides or amines in polar solvents (e.g., ethanol or acetonitrile) are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorates.
Oxidation Reactions: Products include phosphine oxides and phosphonates.
Reduction Reactions: Products include phosphines and related derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate enzyme mechanisms involving phosphorus.
Medicine: Research is ongoing to explore its potential as a precursor for developing new pharmaceuticals, particularly those targeting phosphorus-related metabolic pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane involves its interaction with nucleophiles, leading to the formation of various phosphorus-containing products. The molecular targets include enzymes and proteins that interact with phosphorus compounds. The pathways involved often include nucleophilic substitution and oxidation-reduction reactions, which modify the chemical structure and activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 5-tert-Butyl-2-methyl-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-ethoxy-1,3,2-dioxaphosphorinane
- 5-tert-Butyl-2-phenyl-1,3,2-dioxaphosphorinane
Uniqueness
5-tert-Butyl-2-chloro-1,3,2-dioxaphosphorinane is unique due to the presence of the chlorine atom, which makes it highly reactive towards nucleophiles. This reactivity allows for a wide range of chemical modifications, making it a versatile compound in synthetic chemistry. Additionally, its tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability compared to its analogs.
Propiedades
Número CAS |
21135-08-0 |
|---|---|
Fórmula molecular |
C7H14ClO2P |
Peso molecular |
196.61 g/mol |
Nombre IUPAC |
5-tert-butyl-2-chloro-1,3,2-dioxaphosphinane |
InChI |
InChI=1S/C7H14ClO2P/c1-7(2,3)6-4-9-11(8)10-5-6/h6H,4-5H2,1-3H3 |
Clave InChI |
KOAOQFNMUIMWFU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1COP(OC1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-Tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B14703186.png)
![Ethanone, 1-[2-(acetyloxy)-3-bromo-4,6-dimethoxyphenyl]-](/img/structure/B14703191.png)
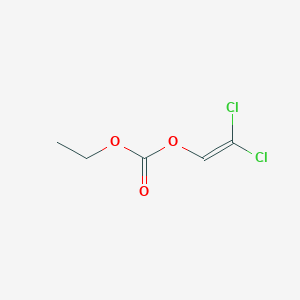
![N~1~-[3-(Trimethylsilyl)propyl]ethane-1,2-diamine](/img/structure/B14703194.png)
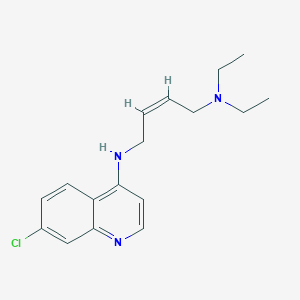
![1,2,4,5-Tetramethyl-3-[(2,4,6-trimethylphenyl)methyl]benzene](/img/structure/B14703202.png)
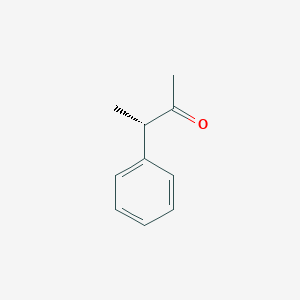
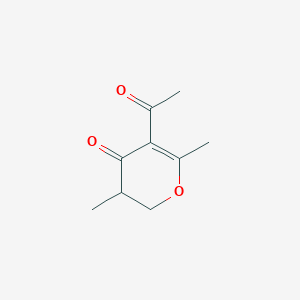
![3-Phenyl-1-[phenyl(3-phenyl-2H-isoindol-1-yl)methylidene]-1H-isoindole](/img/structure/B14703225.png)
